Bis-propargyl-PEG1

PROTAC Linker Molecular Design

Bis-propargyl-PEG1, also known as 1,2-bis(2-propynyloxy)ethane or ethylene glycol 1,2-bis(2-propynyl) ether, is a homobifunctional polyethylene glycol (PEG) linker featuring two terminal propargyl groups. This compound, with CAS 40842-04-4, is specifically utilized as a PROTAC (PROteolysis TArgeting Chimera) linker and a click chemistry reagent, where its terminal alkyne moieties undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages with azide-bearing molecules.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 124238-56-8
Cat. No. B606190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-propargyl-PEG1
CAS124238-56-8
SynonymsBis-propargyl-PEG18
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
InChIInChI=1S/C8H10O2/c1-3-5-9-7-8-10-6-4-2/h1-2H,5-8H2
InChIKeyRNHWCSPBGKGOLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bis-propargyl-PEG1 (40842-04-4): A Homobifunctional Alkyne PEG Linker for Click Chemistry and PROTAC Synthesis


Bis-propargyl-PEG1, also known as 1,2-bis(2-propynyloxy)ethane or ethylene glycol 1,2-bis(2-propynyl) ether, is a homobifunctional polyethylene glycol (PEG) linker featuring two terminal propargyl groups . This compound, with CAS 40842-04-4, is specifically utilized as a PROTAC (PROteolysis TArgeting Chimera) linker and a click chemistry reagent, where its terminal alkyne moieties undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages with azide-bearing molecules . Note: The provided CAS 124238-56-8 refers to Bis-propargyl-PEG18, a longer-chain analog; the correct CAS for Bis-propargyl-PEG1 is 40842-04-4 [1].

Why Substituting Bis-propargyl-PEG1 with Other PEG Linkers in PROTAC Design Risks Compromising Degradation Potency


In the synthesis of PROTACs and other bifunctional conjugates, the choice of PEG linker is a critical determinant of ternary complex formation and subsequent protein degradation efficiency [1]. The length and flexibility of the linker dictate the spatial proximity between the E3 ligase ligand and the target protein ligand, directly influencing ubiquitination and degradation kinetics [1]. Bis-propargyl-PEG1, with its short PEG1 spacer (approximately 2 ethylene glycol units), provides a distinct spatial constraint compared to longer PEG analogs (e.g., PEG4, PEG8) . Generic substitution with a linker of different length or topology—even within the same bis-propargyl family—can drastically alter the effective molarity of the ternary complex, potentially shifting the degradation profile from highly potent to completely inactive [1]. The following evidence quantifies these critical differences.

Quantitative Differentiation of Bis-propargyl-PEG1 for PROTAC and Click Chemistry Applications


Minimal PEG1 Spacer Provides Shortest Possible Rigid-Alkyne Distance Among Bis-propargyl Linkers

Bis-propargyl-PEG1 features the shortest possible PEG chain length within the bis-propargyl family, containing only two ethylene glycol units . This minimal spacer imposes a rigid spatial constraint of approximately 4–6 Å between terminal alkyne groups, in stark contrast to longer variants like Bis-propargyl-PEG2 (3–4 units), PEG4 (4–5 units), or PEG8 (8–9 units) . For PROTAC design, linker length is a primary determinant of degradation efficiency, with even single-unit variations capable of altering DC50 values by orders of magnitude or completely ablating activity [1].

PROTAC Linker Molecular Design

Highest Molar Solubility in DMSO Among Bis-propargyl-PEG Linkers for Concentrated Stock Solutions

Bis-propargyl-PEG1 exhibits a DMSO solubility of 100 mg/mL (723.80 mM), a concentration achievable with ultrasonic assistance [1]. This high molar solubility is a direct consequence of its low molecular weight (138.16 g/mol) and compact structure [1]. In contrast, longer bis-propargyl analogs, such as Bis-propargyl-PEG18 (MW 843 g/mol), demonstrate significantly lower molar solubility in DMSO, typically reaching only 10 mM under similar conditions .

Solubility Sample Preparation High-Throughput Screening

Aqueous Solubility of ≥2.5 mg/mL Enables Direct Use in Biochemical Assays Without Detergent

Bis-propargyl-PEG1 demonstrates measurable aqueous solubility of ≥2.5 mg/mL (18.09 mM), yielding a clear solution in water-based buffers . This property is notable given the hydrophobic character of the terminal propargyl groups . While longer PEG linkers inherently possess greater hydrophilicity due to their extended PEG chains, the short PEG1 variant retains sufficient aqueous solubility to permit direct use in many biochemical and cell-based assays without the need for organic co-solvents or detergents, which can interfere with biological activity .

Aqueous Solubility Biochemical Assay Drug Discovery

Commercially Available at ≥98% Purity for Reliable and Reproducible Click Conjugations

Bis-propargyl-PEG1 is routinely available from multiple commercial vendors at purities of ≥98%, as verified by HPLC and NMR . This high purity ensures that the terminal alkyne groups are fully intact and available for quantitative click chemistry reactions, a critical requirement for achieving high yields in bioconjugation and for minimizing side products that can confound biological activity assessments [1]. The importance of high purity is amplified for a bifunctional linker like Bis-propargyl-PEG1, where impurities could include mono-functionalized or non-functionalized species that would reduce crosslinking efficiency.

Purity Quality Control Reproducibility

Defined Application Scenarios for Bis-propargyl-PEG1 Based on Verified Differentiation


PROTAC Library Synthesis Requiring a Short, Rigid Linker for Ternary Complex Formation

In the synthesis of PROTAC libraries, the length of the linker connecting the E3 ligase ligand to the target protein ligand is a critical variable that must be systematically explored. Bis-propargyl-PEG1 serves as the shortest possible homobifunctional alkyne linker in the PEG series, providing a minimal spacer of approximately 4–6 Å . This short linker is essential for scenarios where the binding sites on the E3 ligase and the target protein are in close proximity, requiring a rigid tether to achieve the precise orientation needed for productive ubiquitination. Using longer PEG linkers in this context may fail to induce degradation or may exhibit dramatically reduced DC50 values [1].

High-Throughput Screening (HTS) Campaigns Requiring High-Concentration Compound Stocks

HTS facilities often require compounds to be prepared as highly concentrated stock solutions (e.g., 10–100 mM) in DMSO to enable automated liquid handling and to achieve the desired final assay concentrations with minimal solvent carryover. The exceptional DMSO solubility of Bis-propargyl-PEG1 (723.80 mM) allows for the preparation of such concentrated stocks, far exceeding the capabilities of longer bis-propargyl-PEG analogs (e.g., 10 mM for PEG18) . This property minimizes the volume of DMSO introduced into the biological assay, reducing the risk of solvent-induced artifacts and streamlining the HTS workflow [1].

Click Chemistry-Based Bioconjugation Where Minimal Linker Bulk is Desired

For applications involving the conjugation of small molecules, peptides, or nucleic acids to azide-functionalized surfaces or biomolecules, minimizing the size and bulk of the linker is often desirable to preserve the native properties and activity of the conjugated species. Bis-propargyl-PEG1, with its compact structure and low molecular weight (138.16 g/mol), provides a short, unobtrusive tether for creating stable triazole linkages via CuAAC . This is particularly relevant in the development of antibody-drug conjugates (ADCs) or fluorescent probes where a large, flexible PEG linker could interfere with target binding or introduce unwanted steric effects [1].

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